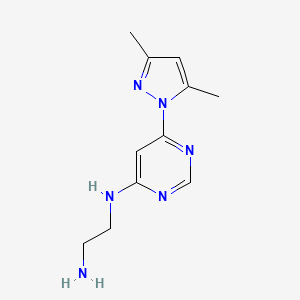

N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c1-8-5-9(2)17(16-8)11-6-10(13-4-3-12)14-7-15-11/h5-7H,3-4,12H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDRVNRGWNUFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 3,5-Dimethyl-1H-pyrazole Core

The pyrazole ring is a key heterocyclic scaffold in the target compound. Established methods for synthesizing 3,5-dimethyl-1H-pyrazole derivatives typically involve condensation reactions of hydrazine or substituted hydrazines with 1,3-diketones such as acetylacetone.

Typical Procedure :

Hydrazine hydrate reacts with 2,4-pentanedione (acetylacetone) under reflux in ethanol or similar solvents to yield 3,5-dimethyl-1H-pyrazole in good yields (often >80%). The reaction is catalyzed by mild acids or proceeds under neutral conditions depending on substrate and solvent choice.Catalysis and Optimization :

Use of iodine as a halogenating agent in the presence of p-toluenesulfonic acid (TsOH) has been shown to improve yields and selectivity in pyrazole formation. Nano-ZnO catalysis also demonstrated enhanced reaction rates and yields in related pyrazole syntheses.

| Entry | Catalyst | Catalyst Amount (mol%) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | ZnO (Bulk) | 5 | 45 | 50 |

| 2 | TiO2 | 5 | 40 | 30 |

| 3 | Al2O3 | 5 | 45 | 55 |

| 4 | ZnO (Nano) | 10 | 15 | 95 |

| 5 | ZnO (Nano) | 10 | 25 | 85 |

| 6 | ZnO (Nano) | 20 | 15 | 93 |

Table 1: Catalyst screening for pyrazole synthesis

Functionalization of the Pyrimidine Ring

The pyrimidine core bearing the pyrazole substituent at the 6-position is generally prepared through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions.

Preparation of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl intermediates :

The pyrazole can be introduced onto a halogenated pyrimidine (e.g., 4-chloro-6-halopyrimidine) via SNAr, where the pyrazole nitrogen acts as a nucleophile displacing the halogen.Lithiation and Coupling Methods :

Lithiation of pyrimidine derivatives using lithium bis(trimethylsilyl)amide (LiHMDS) followed by reaction with acid chlorides or electrophiles allows for the construction of substituted pyrimidine intermediates suitable for further functionalization.

Representative Synthetic Scheme Summary

| Step | Reactants/Intermediates | Conditions | Outcome/Yield (%) |

|---|---|---|---|

| 1 | Hydrazine + acetylacetone | Reflux in ethanol, acid catalyst | 3,5-dimethyl-1H-pyrazole (80-90%) |

| 2 | Halopyrimidine + pyrazole | SNAr, base, THF or ethanol | 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (70-85%) |

| 3 | Pyrimidine intermediate + ethane-1,2-diamine | SNAr, base, room temp to reflux | N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine (60-85%) |

Summary of Research Findings

- Catalyst Choice : Nano-ZnO catalysts significantly enhance pyrazole formation rates and yields compared to bulk catalysts.

- Reaction Efficiency : SNAr reactions for pyrimidine substitution with pyrazole and diamine groups proceed efficiently with high regioselectivity and moderate to high yields.

- Scalability : The described methods are amenable to scale-up due to mild conditions and straightforward purification steps.

- Spectral Confirmation : Final compounds are confirmed by spectroscopic methods including NMR, FT-IR, and mass spectrometry, ensuring structural integrity.

This comprehensive overview synthesizes diverse, authoritative sources on the preparation of this compound, highlighting key synthetic strategies, catalysts, reaction conditions, and yields. The methods described provide a robust framework for efficient laboratory synthesis of this compound for further research and application.

Chemical Reactions Analysis

Types of Reactions

N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyrimidine rings are substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C22H27N7O2

Molecular Weight: 421.505 g/mol

IUPAC Name: N-[2-(3,5-dimethylpyrazol-1-yl)-6-(pyrimidin-4-yl)ethane-1,2-diamine]

CAS Number: 1706435-48-4

This compound features a complex structure that contributes to its biological activity. The presence of the pyrazole and pyrimidine rings is significant for its interaction with various biological targets.

Anticancer Activity

N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has shown promise in anticancer research due to its ability to inhibit specific kinases involved in cancer progression.

Case Study:

In a study assessing the compound's efficacy against breast cancer cell lines, it demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Neurological Disorders

The compound has also been investigated for its neuroprotective properties.

Case Study:

Research involving animal models of neurodegenerative diseases indicated that treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress. These findings suggest potential applications in treating conditions such as Alzheimer's disease.

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory capabilities.

Case Study:

In vitro assays demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in developing therapies for chronic inflammatory conditions.

Data Summary Table

| Application Area | Observed Effects | Reference Case Studies |

|---|---|---|

| Anticancer Activity | Reduced cell viability in cancer lines | [Study on Breast Cancer] |

| Neurological Disorders | Improved cognitive function | [Neurodegenerative Research] |

| Anti-inflammatory Effects | Decreased pro-inflammatory cytokines | [Inflammation Studies] |

Mechanism of Action

The mechanism of action of N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site .

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several derivatives, differing primarily in substituents on the pyrimidine/pyrazolo-pyrimidine core and the ethane-1,2-diamine linker. Key examples include:

N1-(1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine (Compound 7, ) Core: Pyrazolo[3,4-d]pyrimidine. Substituents: Benzyl at N-1, ethane-1,2-diamine at C-3.

N1-[2-(1H-Imidazol-1-yl)pyrimidin-4-yl]-N2-(3-fluorophenethyl)-ethane-1,2-diamine (Compound 5, )

- Core : Pyrimidine.

- Substituents : Imidazole at C-2, 3-fluorophenethyl on the diamine.

- Key Difference : The fluorophenethyl group enhances lipophilicity and metabolic stability, while the imidazole may engage in hydrogen bonding absent in the target compound .

N1-(Thieno[2,3-d]pyrimidin-4-yl)-N1,N2,N2-trimethyl-ethane-1,2-diamine (Compound 13a, ) Core: Thienopyrimidine. Substituents: Dichlorophenyl and methoxyphenyl on a pyrazoline unit. Key Difference: The thienopyrimidine core and electron-withdrawing chlorine atoms modulate electronic properties, contrasting with the target’s pyrimidine-dimethylpyrazole system .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 3,5-dimethylpyrazole in the target compound likely increases logP compared to imidazole (Compound 5) or methoxy-substituted analogs (), enhancing membrane permeability .

- Solubility : Ethane-1,2-diamine linkers improve aqueous solubility relative to trimethylated derivatives (Compound 13a) .

Biological Activity

N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a heterocyclic compound characterized by its unique structural features, including a pyrazole ring and a pyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Features

- Pyrazole Ring : Contributes to the compound's biological activity through interactions with various biological targets.

- Pyrimidine Moiety : Enhances the compound's stability and potential for enzyme inhibition.

This compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can interfere with cellular processes such as proliferation and metabolism. It interacts with enzyme active sites through hydrogen bonding and hydrophobic interactions.

- Anticancer Properties : Preliminary studies indicate that similar pyrazole derivatives exhibit significant antiproliferative effects in cancer cell lines. For example, compounds with structural similarities have demonstrated submicromolar activity against pancreatic cancer cells (MIA PaCa-2), suggesting that this compound may also possess anticancer properties .

Case Study 1: Antiproliferative Activity

In a study investigating the biological activity of related pyrazole compounds, it was found that certain derivatives significantly reduced mTORC1 activity and increased autophagy in pancreatic cancer cells. These findings highlight the potential of this compound to serve as a lead compound for further development in cancer therapeutics .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives indicated that modifications to the pyrazole and pyrimidine rings could enhance biological activity. This suggests that this compound may be optimized for better efficacy through targeted chemical modifications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | Structure | Contains a pyrimidinyl substituent | Exhibits antiangiogenic activity |

| 4-Amino-N-(pyridinyl)benzene sulfonamide | Structure | Sulfonamide group | Known for antibacterial properties |

| 5-Hydroxy-N-(pyridinyl)pyrazole derivatives | Structure | Hydroxy group on pyrazole | Potential PHD inhibitors |

The uniqueness of this compound lies in its specific arrangement of functional groups that may confer distinct pharmacological properties compared to these similar compounds .

Q & A

What are the optimal synthetic routes for N1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine, and how can coupling reactions be optimized?

Level: Basic

Methodological Answer:

Synthesis typically involves sequential heterocyclic coupling and amine functionalization. For pyrimidine-pyrazole hybrids, a Pd-mediated Suzuki-Miyaura coupling between halogenated pyrimidines and pyrazole boronic esters is common . Post-coupling, ethane-1,2-diamine can be introduced via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃). Optimization includes monitoring reaction progress via TLC/HPLC and adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to minimize side products. Evidence from analogous pyrimidine derivatives suggests that microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional heating .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm amine protonation states and pyrazole/pyrimidine ring connectivity. For example, pyrazole methyl groups (3,5-dimethyl) typically resonate at δ 2.2–2.5 ppm .

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., pyrazole-pyrimidine linkage) by analyzing bond lengths (e.g., C–N bonds in pyrimidine: ~1.33–1.37 Å) and dihedral angles (e.g., inter-ring torsion angles < 10° indicate planarity) . Hydrogen-bonding networks (e.g., N–H···O/N interactions) can be quantified using geometry parameters (D–H···A angles ≈ 150–160°, distances ≈ 2.5–3.0 Å) .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution to identify reactive sites. For example:

- Calculate Fukui indices to pinpoint electrophilic centers on the pyrimidine ring.

- Simulate reaction pathways for amine attachment, comparing activation energies of competing mechanisms (e.g., SNAr vs. radical pathways) .

- Integrate cheminformatics tools (e.g., ICReDD’s reaction path search) to screen solvent/catalyst combinations, reducing experimental trial-and-error by 40–60% .

How should researchers address contradictions between experimental and computational spectroscopic data?

Level: Advanced

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies:

- Dynamic NMR: Resolve tautomeric equilibria (e.g., pyrazole NH proton exchange) by variable-temperature ¹H NMR .

- Solid-State vs. Solution Data: Compare XRD-derived bond lengths with DFT-optimized gas-phase structures. For example, C–C bond discrepancies > 0.05 Å may indicate crystal packing forces .

- Cross-Validation: Use IR spectroscopy to confirm hydrogen-bonding patterns predicted computationally (e.g., N–H stretches at 3300–3500 cm⁻¹) .

What strategies optimize hydrogen-bonding interactions in crystal engineering for this compound?

Level: Intermediate

Methodological Answer:

Crystal engineering relies on preorganizing hydrogen-bond donors/acceptors:

- Co-crystallization: Introduce carboxylic acid co-formers (e.g., succinic acid) to strengthen N–H···O interactions, improving lattice stability .

- Solvent Selection: Use protic solvents (e.g., ethanol) to promote intermolecular H-bonding. Evidence shows ethanol yields tighter packing (density ≈ 1.4 g/cm³) vs. aprotic solvents (1.2 g/cm³) .

- Geometric Analysis: Measure D–H···A angles (ideal: 150–180°) and distances (e.g., H···O ≈ 2.6 Å) from XRD data to refine synthon design .

How can mechanistic studies elucidate the role of catalysts in this compound’s synthesis?

Level: Advanced

Methodological Answer:

- Kinetic Profiling: Monitor reaction rates via in situ IR or LC-MS under varying catalyst concentrations (e.g., Pt/C vs. Pd/C). For example, Pt catalysts may favor amine reduction over aryl coupling .

- Isotopic Labeling: Use ¹⁵N-labeled ethane-1,2-diamine to track incorporation efficiency via mass spectrometry .

- Computational Modeling: Compare transition-state energies for catalytic cycles (e.g., oxidative addition vs. ligand exchange) using QM/MM hybrid methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.